molecular formula C17H13N5O2 B2409168 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 951895-27-5

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2409168
CAS No.: 951895-27-5
M. Wt: 319.324
InChI Key: DJZRXDXFJGBMAX-UHFFFAOYSA-N
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Description

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core linked to a phenyltetrazole group via a carboxamide bridge, a structural motif found in biologically active molecules. The tetrazole ring is a well-known bioisostere for a carboxylic acid , offering improved metabolic stability and membrane permeability, which makes this compound a valuable scaffold for developing potential therapeutic agents . Research into structurally related benzofuran-carboxamide compounds indicates potential for diverse pharmacological activities. Specifically, certain benzofuran derivatives have been identified as angiotensin II antagonists , suggesting this class of compounds is relevant for investigating treatments for hypertension and other cognitive disorders . The integration of the tetrazolyl group further enhances the research value, as this heterocycle is frequently employed in the design of active pharmaceutical ingredients, including in drugs like valsartan, and is known to participate in various binding interactions with biological targets . This compound is intended for research applications only, including but not limited to in vitro binding assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities in early-stage drug discovery. Researchers will find it particularly useful for probing biological pathways and designing new inhibitors. Handle with care in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c1-11-2-7-15-12(8-11)9-16(24-15)17(23)19-13-3-5-14(6-4-13)22-10-18-20-21-22/h2-10H,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRXDXFJGBMAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tetrazole ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of azides with alkynes in the presence of copper catalysts.

    Coupling reactions: The final step involves coupling the benzofuran core with the tetrazole derivative using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesizers and continuous flow reactors.

Chemical Reactions Analysis

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the tetrazole ring or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, especially under basic conditions using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Material Science: Its properties make it suitable for use in the development of new materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound’s interactions with enzymes and receptors are of interest in biochemical research, particularly in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide include other benzofuran derivatives and tetrazole-containing compounds. Some examples are:

    5-methyl-1H-tetrazole: A simpler tetrazole derivative with similar bioisosteric properties.

    Benzofuran-2-carboxamide: Lacks the tetrazole ring but shares the benzofuran core structure.

    Tetrazole-substituted benzofurans: Compounds with variations in the substitution pattern on the benzofuran or tetrazole rings.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.

Biological Activity

5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic organic compound with promising biological activity, particularly in medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, characterized by a benzofuran core, a tetrazole ring, and a carboxamide group. The molecular formula is C17H15N5O2C_{17}H_{15}N_{5}O_{2} and it has a molecular weight of approximately 325.33 g/mol. The unique structural features play a significant role in its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems:

  • Bioisosteric Activity : The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic natural substrates. This facilitates interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activities.
  • Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that are critical in disease processes.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

CompoundIC50 (µM)Target
This compound25 ± 3Human glioblastoma U251
Similar benzofuran derivative30 ± 5Human melanoma WM793

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer and inflammation.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM.
  • Mechanistic Insights : Another study focused on the molecular mechanisms through which this compound exerts its effects. It was found to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Research Applications

The unique properties of this compound make it suitable for various applications in research:

  • Medicinal Chemistry : Its potential as a pharmaceutical agent is being explored due to its ability to interact with biological targets effectively.
  • Material Science : The compound's structural characteristics also make it a candidate for developing new materials, including organic semiconductors.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 5-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated ketones under acidic conditions to generate the benzofuran scaffold .

Tetrazole Introduction : Coupling the benzofuran-2-carboxylic acid intermediate with 4-(1H-tetrazol-1-yl)aniline via carbodiimide-mediated amidation (e.g., EDC·HCl or DCC) .

Purification : Column chromatography (e.g., silica gel with toluene/EtOAc gradients) or recrystallization to isolate the final product .

  • Critical Considerations : Ensure anhydrous conditions during coupling to prevent hydrolysis. Monitor reaction progress via TLC to optimize intermediate isolation.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent integration and coupling patterns (e.g., tetrazole proton at δ ~9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers address low yields in the final amidation step during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance coupling efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve reagent solubility .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .
    • Data-Driven Example : In a study, adding DMAP increased amidation yields from 18% to 47% under identical conditions .

Q. What strategies resolve contradictions in spectral data caused by tautomeric equilibria in the tetrazole moiety?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform ¹H NMR at −40°C to "freeze" tautomeric forms and observe distinct proton environments .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and validate experimental data .
    • Case Study : For N-(4-tetrazolylphenyl) derivatives, VT-NMR revealed a 1H-tetrazole/2H-tetrazole equilibrium ratio of 7:3 at 25°C, reconciling conflicting coupling constants .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with variations in:
  • Benzofuran Substituents : Methyl vs. ethyl groups at position 5 .
  • Tetrazole Linkers : Replace phenyl with pyridyl or thienyl groups .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
    • Example : In benzofuran-thiazole analogs, replacing methyl with methoxy improved IC50 values by 3-fold against bacterial targets .

Key Notes for Experimental Design

  • Contradiction Analysis : When biological activity diverges between studies, cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) to rule out assay-specific artifacts .
  • Scale-Up Challenges : Pilot reactions at >1 mmol scale often require solvent switching (e.g., THF to DMF) to maintain homogeneity .

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